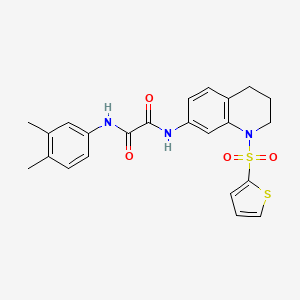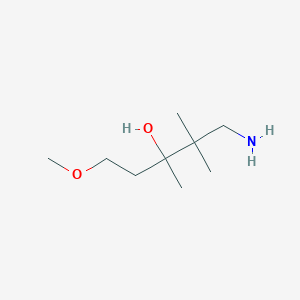
1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is a chemical compound with the IUPAC name 1-amino-5-methoxy-2,2,3-trimethyl-3-pentanol . It has a molecular weight of 175.27 . The compound’s InChI code is 1S/C9H21NO2/c1-8(2,7-10)9(3,11)5-6-12-4/h11H,5-7,10H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is represented by the InChI code 1S/C9H21NO2/c1-8(2,7-10)9(3,11)5-6-12-4/h11H,5-7,10H2,1-4H3 . This indicates that the molecule consists of 9 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Fluorescent and Colorimetric pH Probe
A study developed a highly water-soluble fluorescent and colorimetric pH probe that could potentially be used for real-time pH sensor applications, including intracellular pH imaging. The probe demonstrates high stability, selectivity, and a significant Stokes shift, making it suitable for monitoring acidic and alkaline solutions (R. Diana et al., 2020).
Antimitotic Agents and Tubulin Inhibitors
Research on the synthesis and biological evaluation of compounds with modifications on the indole nitrogen identified a new highly potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death. Such compounds could have implications in cancer research (R. Romagnoli et al., 2008).
Chemoenzymatic Synthesis
A novel family of prochiral pentane-1,5-diamines was synthesized and later desymmetrized using Pseudomonas cepacia lipase, showing the potential for producing interesting optically active nitrogenated compounds. This study highlights the utility of chemoenzymatic approaches in synthesizing optically active compounds (Nicolás Ríos‐Lombardía et al., 2011).
Microcystins Quantification
A method for the rapid quantification of total microcystins in cyanobacterial samples was developed, showcasing a potential application in environmental monitoring and the assessment of water safety (Xingqiang Wu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-8(2,7-10)9(3,11)5-6-12-4/h11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXZFQWYNOFOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol | |
CAS RN |
1511402-59-7 |
Source


|
| Record name | 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

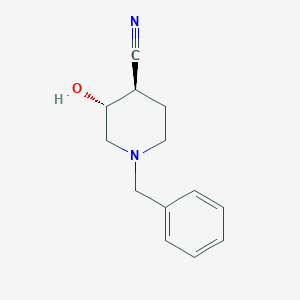
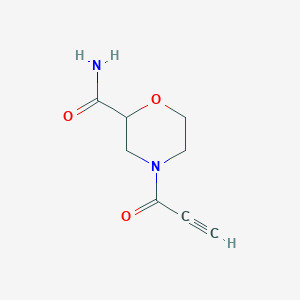
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)
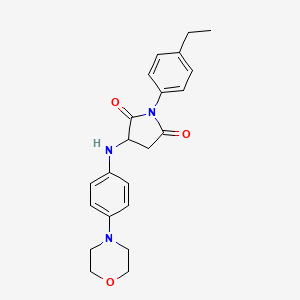
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
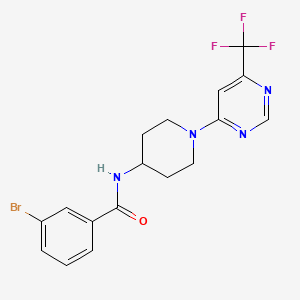
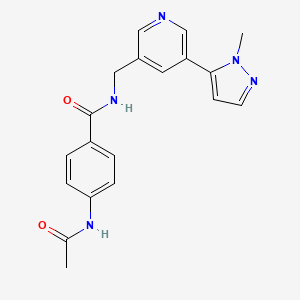
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
